2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is a type of monosaccharide where one or more hydroxyl groups (-OH) are replaced by an amino group (-NH2). Amino sugars are essential components of biomolecules like glycoproteins and glycolipids . They play crucial roles in the structure and function of biomolecules, such as nucleic acids and glycoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amino sugars, including amino sugar U 7, often involves the stereoselective glycosylation of amino sugars. This process can be challenging due to the competitive coordination of the amine to the Lewis acid promoter . One common method involves the use of p-nitrobenzenesulfonyl chloride (NsCl)-silver triflate-triethylamine and N,N-dimethylacetamide (DMA) as the activating system .
Industrial Production Methods
Industrial production of amino sugars typically involves high-performance liquid chromatography (HPLC) for quantification and separation . The process includes ortho-phthaldialdehyde (OPA) pre-column derivatization and fluorescence detection .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: Amino sugars can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert amino sugars to their corresponding alcohols.
Substitution: Amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, silver triflate, and triethylamine . Reaction conditions often involve mild temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include glycosides, amino alcohols, and amino acids .
Wissenschaftliche Forschungsanwendungen
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex glycoconjugates and as a building block for various chemical compounds.
Biology: Plays a role in the structure and function of biomolecules like glycoproteins and glycolipids.
Medicine: Incorporated in antibiotics such as erythromycin and other aminoglycoside antibiotics.
Industry: Used in agricultural antibiotics and as indicators for microbial residues in soil and plant material.
Wirkmechanismus
The mechanism of action of amino sugar U 7 involves its role in glycoprotein metabolism. The amino sugar derivatives are vital for the function of articular cartilage and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglucosamine: A derivative of glucosamine involved in glycoprotein metabolism.
Sialic acid: Plays a role in cell recognition and adhesion.
Aminoglycosides: A class of antimicrobial compounds that inhibit bacterial protein synthesis.
Uniqueness
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is unique due to its specific structure and the presence of an amino group replacing a hydroxyl group. This structural uniqueness allows it to participate in various biochemical processes and makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
88760-87-6 |
---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde |
InChI |
InChI=1S/C6H10N2O4/c7-2(1-9)3-4(10)5(11)6(12)8-3/h1-5,10-11H,7H2,(H,8,12)/t2?,3-,4+,5+/m1/s1 |
InChI-Schlüssel |
OXSJRTPNEMJVKX-UOODXVIRSA-N |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Isomerische SMILES |
C(=O)C([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)N |
Kanonische SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Synonyme |
2,3-diamino-2,3-dideoxy-D-glucofuranurano-6,3-lactam amino sugar U 7 U-7 amino suga |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.